[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate [9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate Eupalinolide A is a sesquiterpene lactone that has been found in E. lindleyanum and has cellular chaperone-inducing activity. It activates heat shock factor 1 (Hsf1) and induces the expression and increases the protein levels of heat shock protein 70 (Hsp70) in B16 cells when used at concentrations of 5, 7.5, and 10 µg/ml.

Brand Name: Vulcanchem
CAS No.: 877822-40-7
VCID: VC0050471
InChI: InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3
SMILES: CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Molecular Formula: C₂₄H₃₀O₉
Molecular Weight: 462.49

[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate

CAS No.: 877822-40-7

Cat. No.: VC0050471

Molecular Formula: C₂₄H₃₀O₉

Molecular Weight: 462.49

* For research use only. Not for human or veterinary use.

[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate - 877822-40-7

Specification

Description Eupalinolide A is a sesquiterpene lactone that has been found in E. lindleyanum and has cellular chaperone-inducing activity. It activates heat shock factor 1 (Hsf1) and induces the expression and increases the protein levels of heat shock protein 70 (Hsp70) in B16 cells when used at concentrations of 5, 7.5, and 10 µg/ml.

CAS No. 877822-40-7
Molecular Formula C₂₄H₃₀O₉
Molecular Weight 462.49
IUPAC Name [9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate
Standard InChI InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3
SMILES CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2

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